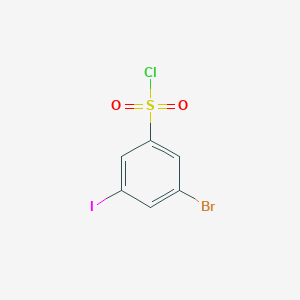

3-Bromo-5-iodobenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClIO2S |

|---|---|

Molecular Weight |

381.41 g/mol |

IUPAC Name |

3-bromo-5-iodobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3BrClIO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H |

InChI Key |

CFHVZEGNWSHPOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)S(=O)(=O)Cl |

Origin of Product |

United States |

General Academic Significance of Arylsulfonyl Chlorides As Versatile Synthetic Precursors

Arylsulfonyl chlorides are widely recognized for their role as highly versatile precursors in organic synthesis. Their academic significance is primarily rooted in the reactivity of the sulfonyl chloride group, which serves as a robust electrophile for a variety of nucleophiles.

The most prominent application is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in numerous antibacterial, diuretic, and anticonvulsant drugs. This transformation is typically achieved through a straightforward reaction with primary or secondary amines. Beyond their biological importance, arylsulfonyl chlorides are instrumental in forming sulfonate esters from alcohols, which are excellent leaving groups in nucleophilic substitution and elimination reactions. pharmaffiliates.com They can also serve as protecting groups for amines, alcohols, and phenols due to their stability under many reaction conditions and their susceptibility to specific cleavage reagents.

Furthermore, arylsulfonyl chlorides have emerged as effective partners in transition-metal-catalyzed cross-coupling reactions. While traditionally used to form C-S bonds, they can also undergo desulfonylative coupling, where the entire -SO₂Cl group is replaced, effectively acting as a surrogate for an aryl halide. nih.gov This dual reactivity enhances their utility, allowing for sequential and diverse functionalization strategies in the assembly of complex organic molecules. nih.gov

Specific Research Context of 3 Bromo 5 Iodobenzenesulfonyl Chloride Within Halogenated Arenesulfonyl Chemistry

While extensive research on many halogenated arenesulfonyl chlorides exists, 3-Bromo-5-iodobenzenesulfonyl chloride remains a compound with limited specific documentation in peer-reviewed literature. Its significance is therefore best understood by analyzing its structure as a trifunctional synthetic building block, offering three distinct and orthogonally reactive sites. The potential of this molecule lies in the differential reactivity of the sulfonyl chloride, the aryl iodide, and the aryl bromide moieties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClIO₂S |

| Molecular Weight | 381.41 g/mol |

The primary research context for this compound is as a versatile scaffold for the programmed, site-selective synthesis of highly substituted aromatic compounds. The three functional groups exhibit a well-established hierarchy of reactivity:

Sulfonyl Chloride Group: This is the most electrophilic site, readily reacting with nucleophiles like amines, alcohols, or thiols under mild conditions to form stable sulfonamides, sulfonates, or thiosulfonates, respectively.

Aryl Iodide Bond (C-I): In transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction under more forcing conditions.

Aryl Bromide Bond (C-Br): The C-Br bond is less reactive than the C-I bond but can be readily activated for cross-coupling reactions using appropriate palladium, nickel, or copper catalysts once the C-I position has been functionalized.

This differential reactivity enables a synthetic sequence where each functional group can be addressed independently, making this compound a potentially powerful tool for constructing complex, non-symmetrical molecules, such as those required for drug discovery or advanced materials.

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |

|---|---|

| Ar-I | Fastest |

| Ar-Br | Intermediate |

| Ar-Cl | Slowest |

Current Research Frontiers and Emerging Opportunities in Polyhalogenated Sulfonyl Chloride Systems

Strategies for Regioselective Halogenation and Sulfonyl Chloride Moiety Introduction

The assembly of complex molecules like this compound hinges on the ability to introduce specific functional groups at desired positions on the benzene (B151609) ring. This section details established and modern strategies for achieving this, covering the formation of the sulfonyl chloride group from various precursors.

Oxidative Chlorination Pathways from Substituted Thiol Precursors

One of the most direct methods for synthesizing sulfonyl chlorides is through the oxidative chlorination of the corresponding thiols or their derivatives. This approach is valued for its efficiency and applicability to a wide range of substrates. The general transformation involves the oxidation of a sulfur compound and subsequent chlorination to yield the sulfonyl chloride.

Various reagent systems have been developed to facilitate this conversion under mild conditions. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is often rapid, with high yields and purity of the final product. organic-chemistry.org Other efficient reagents include a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which provides a mild route for the oxidative chlorination of both thiols and disulfides. acs.org Another notable method employs N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid for the smooth oxidation of various thiol derivatives. organic-chemistry.org

These methods offer significant advantages, including avoiding harsh reagents, affording products in high yield and purity, and often proceeding under simple and clean reaction conditions. organic-chemistry.orgacs.org

| Reagent System | Substrate | Key Advantages | Yield (%) | Reference |

| H₂O₂ / SOCl₂ | Aromatic, Heterocyclic, Aliphatic Thiols | Fast reaction times (as low as 1 min), mild conditions, high purity | Up to 97 | organic-chemistry.org |

| Nitrate Salt / TMS-Cl | Thiols, Disulfides | Mild and efficient, clean reactions, high selectivity | High | acs.org |

| N-chlorosuccinimide / HCl | Thiol derivatives | Good yields, avoids harsh reagents | Good | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Very short reaction times, mild conditions, high purity | Excellent | organic-chemistry.org |

Aryldiazonium-Mediated Approaches to Benzenesulfonyl Chlorides

The Sandmeyer-type reaction provides a classical and versatile route to arylsulfonyl chlorides from arylamines via diazonium salt intermediates. nih.govacs.org In this process, an arylamine is first diazotized, typically with nitrous acid, to form an aryldiazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride, to yield the desired arylsulfonyl chloride. nih.govdurham.ac.uk

Historically, this reaction was performed in aqueous or acetic acid solutions, which could lead to moderate yields. nih.govresearchgate.net Modern advancements have improved this method. For example, using a concentrated solution of sulfur dioxide in glacial acetic acid can increase yields. nih.gov Furthermore, recent innovations include the development of photocatalytic alternatives to the traditional Meerwein chlorosulfonylation. nih.gov A heterogeneous, transition-metal-free photocatalyst, potassium poly(heptazine imide), has been employed to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.orgacs.org This sustainable approach is suitable for both electron-rich and electron-deficient compounds and shows high tolerance for various functional groups. acs.org

Continuous flow processing has also been applied to this reaction, offering a safer, more scalable, and less labor-intensive method compared to traditional batch processing. rsc.org

| Method | Catalyst / Conditions | Substrate Scope | Key Advantages | Yield (%) | Reference |

| Meerwein Reaction | CuCl or CuCl₂ / SO₂ | Electron-deficient and -neutral anilines | Established method | Low to Moderate | nih.govresearchgate.net |

| Photocatalysis | Potassium Poly(heptazine imide) / Visible light | Electron-rich and -poor aryldiazonium salts | Sustainable, mild conditions, high functional group tolerance | 50-95 | acs.orgacs.org |

| Continuous Flow | CuCl₂ / tBuONO | Anilines | Scalable, safe, mild conditions | Good | durham.ac.ukrsc.org |

Functionalization of Arenesulfonic Acids to Sulfonyl Chlorides

The conversion of arenesulfonic acids or their salts into arenesulfonyl chlorides is a fundamental and widely used transformation. The most common reagents for this purpose are chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com The reaction often requires heating and may be facilitated by a catalyst.

For industrial applications, chlorosulfonic acid is frequently used not only to generate the sulfonic acid via electrophilic aromatic substitution but also to convert it to the sulfonyl chloride in a one-pot process. google.com However, this method can lack regioselectivity with substituted arenes. When starting from a pre-formed arenesulfonic acid, reagents like thionyl chloride are common. The use of catalysts such as dialkylformamides (e.g., DMF) can accelerate the reaction of sulfonic acids with thionyl chloride. google.comgoogle.com Other protocols have explored phosphoryl chloride in conjunction with sulfolane (B150427) as a reagent system. google.com These methods provide a reliable pathway to sulfonyl chlorides from readily available sulfonic acid precursors.

Methodological Innovations in Halogenated Arylsulfonyl Chloride Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of arylsulfonyl chlorides. These innovations aim to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste.

Catalytic Systems for Efficient Sulfonyl Chloride Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of sulfonyl chloride synthesis, several catalytic systems have been developed.

As mentioned previously, copper salts are classic catalysts for the Sandmeyer-type synthesis of sulfonyl chlorides from diazonium salts. nih.gov More recently, the field of photoredox catalysis has provided powerful new tools. Visible-light-mediated processes using catalysts like fac-[Ir(ppy)₃] or copper complexes have been developed for reactions involving sulfonyl chlorides. acs.org A significant innovation is the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI). acs.orgnih.gov K-PHI can effectively catalyze the formation of sulfonyl chlorides from aryldiazonium salts or from various thio-derivatives (thiols, thioacetates) under visible light, offering a sustainable and recyclable catalytic system. acs.orgnih.gov This photocatalytic approach demonstrates chromoselectivity, where the reaction pathway and resulting product can be controlled by varying the wavelength of the incident light. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

| Copper(I/II) Salts | Sandmeyer Chlorosulfonylation | Well-established, effective for diazonium salts | nih.govdurham.ac.uk |

| fac-[Ir(ppy)₃] / Copper complexes | Photoredox Catalysis | Visible-light mediated, mild conditions | acs.org |

| Potassium Poly(heptazine imide) (K-PHI) | Heterogeneous Photocatalysis | Metal-free, recyclable, visible-light driven, high functional group tolerance | acs.orgnih.gov |

Investigation of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For sulfonyl chloride synthesis, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One sustainable approach is the use of hydrogen peroxide as an oxidant in the conversion of thiols, as its only byproduct is water. researchgate.net The combination of H₂O₂ with reagents like thionyl chloride or trimethylsilyl (B98337) chloride provides an effective and environmentally conscious method for preparing sulfonyl chlorides. organic-chemistry.orgtandfonline.com Another green strategy involves using N-chlorosuccinimide (NCS) for oxidative chlorination. The byproduct, succinimide, can be conveniently recycled back into NCS using sodium hypochlorite, creating a more sustainable process. organic-chemistry.orgorganic-chemistry.org

The development of continuous flow manufacturing processes for chlorosulfonation reactions also represents a significant step towards sustainability and safety. rsc.orgmdpi.com These systems allow for better control over reaction parameters, reduce the volume of hazardous reagents handled at any given time, and can lead to higher yields and purity compared to batch processes. mdpi.com The use of stable and solid sulfur dioxide surrogates, such as DABSO (the adduct of DABCO and sulfur dioxide), also enhances safety and convenience by avoiding the handling of gaseous SO₂. organic-chemistry.org

Electrophilic Reactivity of the Sulfonyl Chloride Functional Group

The sulfonyl chloride (-SO₂Cl) functional group is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an aromatic ring. This arrangement renders the sulfur atom highly electrophilic. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom. fiveable.me Consequently, this compound is a potent electrophile, readily susceptible to attack by a wide range of nucleophiles. fiveable.memolport.com

The reactivity of the sulfonyl chloride group is centered on the sulfur-chlorine bond. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions at the sulfonyl center. fiveable.me This high reactivity is fundamental to its utility in organic synthesis, where it is frequently employed to introduce the benzenesulfonyl moiety into other molecules. Common reactions involve nucleophiles such as alcohols (to form sulfonate esters), amines (to form sulfonamides), and water (leading to hydrolysis to the corresponding sulfonic acid). wikipedia.org The general mechanism for these transformations is a cornerstone of understanding the chemical behavior of this class of compounds. wikipedia.orgyoutube.com

The electrophilicity of the sulfur atom is the primary driver for the reactions of this compound, making it a valuable reagent for constructing more complex molecular architectures.

Exploration of Reaction Mechanisms for Sulfonylation and Related Transformations

The reactions of this compound predominantly proceed through mechanisms involving the highly electrophilic sulfonyl center. The specific pathway depends on the nature of the reactants and the reaction conditions.

The most common reaction mechanism for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.gov This pathway is analogous to nucleophilic acyl substitution in carboxylic acid derivatives. masterorganicchemistry.com Two primary mechanisms are generally considered:

Addition-Elimination Mechanism: The reaction begins with the nucleophile attacking the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate. mdpi.com In the subsequent step, the S=O bond reforms, and the chloride ion is expelled as the leaving group to yield the final substitution product. masterorganicchemistry.comlibretexts.org

Concerted Sₙ2-like Mechanism: Alternatively, the reaction can proceed through a single, concerted transition state where the nucleophile forms a bond with the sulfur atom at the same time as the sulfur-chlorine bond is broken. nih.govnih.gov This pathway is analogous to the Sₙ2 reaction at a carbon center and results in an inversion of configuration at the sulfur atom. nih.gov

Kinetic studies on various arenesulfonyl chlorides suggest that the precise mechanism can be influenced by the solvent, the nucleophile, and the substituents on the aromatic ring. nih.govmdpi.comdntb.gov.ua For this compound, reaction with common nucleophiles like amines or alcohols would be expected to follow one of these substitution pathways to form the corresponding sulfonamides or sulfonate esters.

| Nucleophile (Nu-H) | Product | General Reaction |

|---|---|---|

| Amine (R₂NH) | Sulfonamide (ArSO₂NR₂) | ArSO₂Cl + 2 R₂NH → ArSO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (R'OH) | Sulfonate Ester (ArSO₂OR') | ArSO₂Cl + R'OH → ArSO₂OR' + HCl |

| Water (H₂O) | Sulfonic Acid (ArSO₃H) | ArSO₂Cl + H₂O → ArSO₃H + HCl |

| Ar = 3-Bromo-5-iodophenyl |

While nucleophilic substitution is the dominant pathway, sulfonyl chlorides can also participate in radical reactions under specific conditions. magtech.com.cn The S-Cl bond can undergo homolytic cleavage upon initiation by light (photolysis), heat, or a radical initiator to generate a sulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). acs.org

The resulting sulfonyl radical is a key intermediate that can engage in various transformations, such as addition to alkenes or alkynes. magtech.com.cn The presence of heavy halogen atoms like bromine and particularly iodine on the aromatic ring could potentially influence these radical pathways. The C-I bond is weaker than the C-Br and C-Cl bonds and can be more susceptible to homolytic cleavage under certain conditions, potentially leading to competing or subsequent radical reactions involving an aryl radical.

Photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under mild conditions for subsequent cross-coupling reactions. nih.gov It is plausible that this compound could be a substrate in such transformations, where single-electron transfer (SET) from an excited photocatalyst could induce the formation of the sulfonyl radical. acs.org These radical-mediated pathways offer alternative synthetic routes that are complementary to the traditional polar reactions of sulfonyl chlorides.

Palladium-Catalyzed Transformations Involving C-Halogen and C-Sulfonyl Bonds

Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. In the context of polyfunctionalized aromatic compounds such as this compound, palladium catalysts offer a powerful toolkit for selectively transforming specific bonds. The presence of multiple reactive sites—a carbon-iodine bond, a carbon-bromine bond, and a sulfonyl chloride group—presents both a challenge and an opportunity for controlled, site-selective functionalization. The distinct reactivity profiles of these groups under various palladium-catalyzed conditions allow for a stepwise and chemoselective approach to molecular elaboration.

Chemoselective Functionalization of this compound

The differential reactivity of carbon-halogen bonds is a well-established principle in palladium-catalyzed cross-coupling reactions. Generally, the reactivity order follows the trend C–I > C–Br > C–Cl, which is attributed to the decreasing bond dissociation energies down the halogen group. nih.govresearchgate.net This inherent difference in reactivity can be exploited to achieve chemoselective functionalization of dihalogenated substrates like this compound.

In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the palladium(0) complex to the most reactive carbon-halogen bond. nih.govresearchgate.netrsc.org For this compound, the C–I bond is significantly more susceptible to oxidative addition than the C–Br bond. By carefully controlling the reaction conditions—such as temperature, reaction time, and the nature of the palladium catalyst and ligands—it is possible to selectively couple a nucleophile at the 5-position (originally bearing the iodine) while leaving the C–Br bond at the 3-position intact for subsequent transformations.

For instance, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to proceed preferentially at the C–I bond. The selection of appropriate ligands, such as bulky, electron-rich phosphines, can further enhance this selectivity. nih.govresearchgate.net Similarly, in Sonogashira couplings with terminal alkynes, the reaction would be anticipated to occur selectively at the C–I position. researchgate.net

While specific studies on this compound are not detailed in the provided search results, the general principles of site-selective cross-coupling on polyhalogenated arenes are well-documented. The following table illustrates the expected chemoselective Suzuki-Miyaura coupling based on these principles.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Expected Major Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 3-Bromo-5-phenylbenzenesulfonyl chloride |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 3-Bromo-5-(4-methoxyphenyl)benzenesulfonyl chloride |

| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 3-Bromo-5-(thiophen-3-yl)benzenesulfonyl chloride |

This table is illustrative and based on general principles of chemoselective palladium catalysis, as specific experimental data for this compound was not found in the search results.

Desulfitative Arylation and Conjugate Addition Reactions

Beyond the functionalization of carbon-halogen bonds, the sulfonyl chloride group itself can participate in palladium-catalyzed transformations. Desulfonylative or desulfitative cross-coupling reactions involve the cleavage of the C–S bond of a sulfonyl chloride and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net These reactions typically proceed via the insertion of a low-valent palladium catalyst into the C–S bond, leading to an arylpalladium intermediate that can then engage in various coupling processes.

One notable application is the desulfitative Mizoroki-Heck reaction, where an arylsulfonyl chloride is coupled with an olefin. researchgate.net This reaction provides an alternative to the traditional Heck reaction that uses aryl halides. For a substrate like this compound, this pathway would compete with reactions at the C-halogen sites. However, under specific catalytic conditions, often involving particular ligands and additives, the C–SO₂Cl bond can be selectively activated.

Furthermore, arylsulfonyl chlorides can serve as precursors for aryl radicals in certain palladium-catalyzed processes, which can then participate in reactions like conjugate additions to α,β-unsaturated ketones. nih.gov Research has shown that the reaction of benzenesulfonyl chlorides with enones in the presence of a palladium catalyst can lead to conjugate addition products instead of the expected Heck-type products. researchgate.net Significantly, in studies with 4-bromo- or 4-iodo-benzenesulfonyl chlorides, no cleavage of the C-Br or C-I bonds was observed during the desulfitative reaction, highlighting the potential for this methodology to be applied to polyfunctionalized molecules. researchgate.net

This suggests that under appropriate conditions, this compound could undergo a desulfitative conjugate addition, affording a product where the sulfonyl chloride group is replaced by a new carbon-carbon bond, while the halogen atoms remain for further synthetic manipulation.

The following table outlines potential desulfitative reactions based on established methodologies.

| Entry | Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| 1 | Desulfitative Heck | Styrene | PdCl₂ / Ligand | 3-Bromo-5-iodo-1-styrylbenzene |

| 2 | Conjugate Addition | Methyl vinyl ketone | Pd(OAc)₂ / Additive | 4-(3-Bromo-5-iodophenyl)butan-2-one |

This table is illustrative and based on general principles of desulfonylative palladium catalysis, as specific experimental data for this compound was not found in the search results.

Applications of 3 Bromo 5 Iodobenzenesulfonyl Chloride in Complex Organic Synthesis

Utility in the Construction of Diverse Sulfonamide Architectures

3-Bromo-5-iodobenzenesulfonyl chloride serves as a versatile reagent for the synthesis of a wide array of sulfonamide-containing molecules. The presence of the highly reactive sulfonyl chloride functional group, along with two distinct halogen atoms on the aromatic ring, provides a platform for creating complex and functionally diverse structures.

Preparation of N-Substituted Arenesulfonamides via Amination

The most direct application of this compound is in the synthesis of N-substituted arenesulfonamides. This is typically achieved through a nucleophilic substitution reaction with primary or secondary amines. The reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct, to afford the corresponding sulfonamide. This method allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of compounds.

The general reaction scheme involves the treatment of this compound with an amine (R¹R²NH), yielding the N-substituted 3-bromo-5-iodobenzenesulfonamide.

Table 1: Examples of N-Substituted Arenesulfonamides Derived from this compound

| Amine Reactant | Product |

| Aniline | N-phenyl-3-bromo-5-iodobenzenesulfonamide |

| Benzylamine | N-benzyl-3-bromo-5-iodobenzenesulfonamide |

| Piperidine | 1-[(3-bromo-5-iodophenyl)sulfonyl]piperidine |

| Morpholine | 4-[(3-bromo-5-iodophenyl)sulfonyl]morpholine |

Synthesis of Heterocyclic Systems Incorporating Sulfonamide Linkages

Beyond simple amination, this compound is a valuable building block for the synthesis of more complex heterocyclic systems that feature a sulfonamide linkage. By reacting with bifunctional molecules containing an amino group, it is possible to construct various ring systems. For instance, reaction with amino alcohols, amino acids, or other diamino compounds can lead to the formation of cyclic sulfonamides (sultams) or larger macrocyclic structures. These heterocyclic sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 2: Potential Heterocyclic Systems from this compound

| Bifunctional Reactant | Potential Heterocyclic Product |

| 2-Aminoethanol | N-(2-hydroxyethyl)-3-bromo-5-iodobenzenesulfonamide |

| Ethylenediamine | N,N'-bis[(3-bromo-5-iodophenyl)sulfonyl]ethane-1,2-diamine |

| Anthranilic acid | 2-{[(3-bromo-5-iodophenyl)sulfonyl]amino}benzoic acid |

Employment in Cascade Reactions and Multicomponent Organic Transformations

While specific examples in the literature are scarce, the structure of this compound lends itself to the design of cascade and multicomponent reactions. A cascade reaction could be initiated by the reaction of the sulfonyl chloride with a suitable nucleophile, followed by subsequent intramolecular or intermolecular reactions involving the bromo and iodo substituents. For example, a carefully designed substrate could first react at the sulfonyl chloride, with the resulting product then undergoing a sequence of palladium-catalyzed cross-coupling reactions at the halogenated positions.

In the context of multicomponent reactions, this compound could potentially be used as one of the components in a one-pot synthesis to generate complex molecules. For instance, a reaction involving an amine, an aldehyde, and this compound could, in principle, lead to the formation of a highly functionalized sulfonamide in a single synthetic operation.

Precursor for Advanced Molecular Building Blocks with Orthogonal Functional Handles

The presence of three distinct reactive sites—the sulfonyl chloride, the bromo group, and the iodo group—makes this compound an excellent precursor for advanced molecular building blocks. The differential reactivity of these groups allows for selective and sequential transformations, providing access to a wide range of complex and highly functionalized molecules.

Strategic Utilization of Differential Reactivity Between Bromine and Iodine Substituents

A key feature of this compound is the differential reactivity of the bromine and iodine substituents in transition metal-catalyzed cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a low-valent palladium catalyst than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the iodine position while leaving the bromine atom intact for subsequent transformations.

This chemoselectivity is highly valuable in synthetic organic chemistry as it enables a stepwise approach to the construction of complex molecules. For example, a Suzuki, Sonogashira, or Heck coupling can be performed selectively at the iodo-substituted position, followed by a different cross-coupling reaction at the bromo-substituted position. This "one-pot" or sequential approach provides a powerful tool for the synthesis of unsymmetrically substituted diaryl or aryl-alkynyl sulfonamides.

Table 3: Selective Cross-Coupling Reactions Utilizing Differential Halogen Reactivity

| Reaction Type | Coupling Partner | Selective Product (Functionalization at Iodine) |

| Suzuki Coupling | Phenylboronic acid | 3-bromo-5-phenylbenzenesulfonyl chloride |

| Sonogashira Coupling | Phenylacetylene | 3-bromo-5-(phenylethynyl)benzenesulfonyl chloride |

| Heck Coupling | Styrene | 3-bromo-5-styrylbenzenesulfonyl chloride |

Introduction of Sulfonyl Moieties into Diverse Chemical Scaffolds

The primary role of the sulfonyl chloride group is to introduce the 3-bromo-5-iodophenylsulfonyl moiety into a variety of chemical scaffolds. This is achieved by reacting this compound with a range of nucleophiles. While amines are the most common reaction partners, other nucleophiles such as alcohols, phenols, and thiols can also be employed to form sulfonate esters and thioesters, respectively.

The introduction of this particular sulfonyl group can be strategically important. The bromo and iodo substituents can serve as handles for further functionalization, as described previously. Alternatively, they can be retained in the final molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability, or to act as sites for halogen bonding interactions in a biological target.

Table 4: Introduction of the 3-Bromo-5-iodophenylsulfonyl Moiety onto Various Scaffolds

| Nucleophile | Resulting Functional Group | Product Example |

| Methanol | Sulfonate Ester | Methyl 3-bromo-5-iodobenzenesulfonate |

| Phenol | Sulfonate Ester | Phenyl 3-bromo-5-iodobenzenesulfonate |

| Thiophenol | Thioester | S-phenyl 3-bromo-5-iodobenzenethiosulfonate |

No Verifiable Research Found on the Application of this compound in C-H Functionalization

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be retrieved detailing the contributions of this compound to methodological advancements in C-H functionalization. This indicates a significant gap in the current body of published chemical research concerning the direct application of this compound in this specific and advanced area of organic synthesis.

Searches for the use of this compound as a catalyst, ligand precursor, directing group, or key reagent in the development of novel C-H functionalization methods did not yield any relevant scholarly articles or detailed research findings. The existing literature primarily focuses on the broader applications of related bromo- and iodo-substituted benzene (B151609) derivatives in cross-coupling reactions, but a specific role for the titled sulfonyl chloride in advancing C-H activation/functionalization methodologies is not documented.

Consequently, it is not possible to provide a detailed and evidence-based discussion, including data tables and research findings, on this particular topic as per the requested outline. The absence of such information in the public domain suggests that the scientific community has either not explored this specific avenue of research, or any such studies are not yet published or widely disseminated.

Therefore, the section on "Contributions to Methodological Advancements in C-H Functionalization" cannot be substantively addressed with scientifically accurate and verifiable information at this time.

Computational and Theoretical Investigations of 3 Bromo 5 Iodobenzenesulfonyl Chloride

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-bromo-5-iodobenzenesulfonyl chloride, DFT would provide fundamental insights into its geometry and electronic properties.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process would determine the precise bond lengths, bond angles, and dihedral angles of this compound. For instance, the C-S, S-O, S-Cl, C-Br, and C-I bond lengths, as well as the angles of the sulfonyl chloride group relative to the benzene (B151609) ring, would be calculated. Conformational analysis would also be performed to identify the most stable rotational isomer (conformer), likely concerning the orientation of the -SO2Cl group with respect to the aromatic ring.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative based on related structures)

| Parameter | Predicted Value Range |

|---|---|

| C-S Bond Length | 1.75 - 1.78 Å |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-Cl Bond Length | 2.05 - 2.08 Å |

| C-Br Bond Length | 1.88 - 1.92 Å |

| C-I Bond Length | 2.08 - 2.12 Å |

| O-S-O Bond Angle | 120° - 125° |

| C-S-Cl Bond Angle | 100° - 105° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. DFT calculations would determine the energies of these orbitals and the HOMO-LUMO energy gap. A smaller energy gap generally indicates higher chemical reactivity. For this compound, the electron-withdrawing nature of the bromo, iodo, and sulfonyl chloride groups would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These are estimated energy ranges and would require specific calculations to be confirmed.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonyl group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the sulfur and hydrogen atoms, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis would quantify the charge transfer interactions between occupied and unoccupied orbitals. This would reveal the extent of hyperconjugation and resonance within the molecule, for example, the delocalization of lone pair electrons from the oxygen, bromine, and iodine atoms into the antibonding orbitals of the benzene ring and the sulfonyl group.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations, often using DFT, can be employed to study the reaction mechanisms involving this compound. For example, in a nucleophilic substitution reaction at the sulfur atom, the geometries and energies of the reactants, transition states, and products could be calculated. This would provide valuable information about the reaction pathway and the activation energy, helping to elucidate the reaction kinetics and mechanism.

Advanced Analytical and Spectroscopic Methodologies in Research on 3 Bromo 5 Iodobenzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-5-iodobenzenesulfonyl chloride. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the aromatic region would be of primary interest. Due to the substitution pattern on the benzene (B151609) ring, three distinct signals are expected for the aromatic protons. The electronegativity and anisotropic effects of the bromo, iodo, and sulfonyl chloride substituents would influence the chemical shifts of these protons, typically causing them to appear downfield. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would provide definitive evidence for the 1,3,5-substitution pattern.

In the ¹³C NMR spectrum, six distinct signals would be anticipated for the six carbon atoms of the benzene ring. The carbon atoms directly bonded to the bromine, iodine, and the sulfonyl chloride group would exhibit characteristic chemical shifts influenced by the electron-withdrawing nature of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| H-2 | Downfield | - | Triplet (t) |

| H-4 | Downfield | - | Triplet (t) |

| H-6 | Downfield | - | Triplet (t) |

| C-1 | - | ~140-145 | - |

| C-2 | - | ~130-135 | - |

| C-3 | - | ~120-125 | - |

| C-4 | - | ~140-145 | - |

| C-5 | - | ~90-95 | - |

| C-6 | - | ~135-140 | - |

Note: The predicted values are estimates based on standard substituent effects and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The molecular formula for this compound is C₆H₃BrClIO₂S, with a calculated molecular weight of approximately 381.41 g/mol .

HRMS analysis would reveal a characteristic isotopic pattern due to the presence of multiple isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). This distinctive pattern in the mass spectrum serves as a definitive signature for the presence of these halogen atoms in the molecule. Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by showing the loss of specific groups, such as the sulfonyl chloride moiety.

Table 2: Molecular and Isotopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₃BrClIO₂S |

| Average Molecular Weight | 381.41 g/mol |

| Monoisotopic Mass | 379.7981 u |

| Key Isotopes | ¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl, ¹²⁷I, ¹⁶O, ³²S |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing its molecular vibrations.

The IR spectrum would be expected to show strong absorption bands characteristic of the sulfonyl chloride group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The stretching vibration of the S-Cl bond would also be observable, usually in the lower frequency region.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370 - 1400 |

| S=O | Symmetric Stretch | 1170 - 1190 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| S-Cl | Stretch | < 700 |

| C-Br | Stretch | 500 - 600 |

| C-I | Stretch | 400 - 500 |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise spatial arrangement of atoms. A single-crystal X-ray diffraction study of this compound would yield accurate bond lengths, bond angles, and torsion angles.

Future Research Directions and Emerging Paradigms in 3 Bromo 5 Iodobenzenesulfonyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Sustainable and Selective Chemical Transformations

The reactivity of the sulfonyl chloride group, alongside the differential reactivity of the C-I and C-Br bonds, presents a fertile ground for the application of advanced catalytic systems. Future research will likely focus on developing catalysts that can achieve high selectivity and sustainability in transformations involving 3-Bromo-5-iodobenzenesulfonyl chloride.

Photocatalysis: Recent advancements in the synthesis of sulfonyl chlorides have utilized heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI). acs.orgnih.gov These systems operate under mild conditions, using visible light at room temperature, offering a sustainable alternative to traditional methods that often require harsh reagents. acs.orgnih.gov Future work could adapt these photocatalytic methods for the synthesis of this compound itself or for its subsequent reactions, potentially enabling selective activation of one functional group in the presence of others under specific light wavelengths.

Selective Cross-Coupling: The presence of both bromine and iodine offers the potential for sequential, site-selective cross-coupling reactions. Iodine's greater reactivity in catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) compared to bromine allows for a stepwise introduction of different substituents. Research into novel ligand-catalyst systems that enhance this selectivity will be crucial. For instance, developing catalysts that operate under distinct conditions for C-I versus C-Br bond activation would enable the programmed synthesis of complex, unsymmetrical multi-substituted aromatic compounds.

Enantioselective Catalysis: The sulfonyl chloride moiety is a key precursor for sulfonamides, a prevalent motif in chiral drugs. While the core of this compound is achiral, its reactions with chiral nucleophiles can lead to diastereomeric products. Future research could explore the use of chiral catalysts, such as peptide-based catalysts, to mediate enantioselective sulfonylations, creating chiral sulfonamides or sulfonate esters with high optical purity. nih.gov

A comparative table of potential catalytic approaches is presented below.

| Catalytic System | Target Transformation | Potential Advantages | Research Focus |

| Heterogeneous Photocatalysts (e.g., K-PHI) | Synthesis & Derivatization | Sustainable (visible light, RT), high functional group tolerance, reusable catalyst. acs.org | Wavelength-controlled selective activation of functional groups. |

| Advanced Pd/Cu Catalysts with Designer Ligands | Sequential Cross-Coupling | High site-selectivity (C-I vs. C-Br), access to complex architectures. | Maximizing selectivity, lowering catalyst loading, expanding substrate scope. |

| Peptide-Based Chiral Catalysts | Enantioselective Sulfonylation | Access to chiral sulfonamides/sulfonates, high enantioselectivity. nih.gov | Broadening applicability to various nucleophiles, catalyst optimization. |

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of sulfonyl chlorides can be highly exothermic and often involves hazardous reagents, making batch production challenging to scale up safely. rsc.org Continuous flow chemistry and automated synthesis offer powerful solutions to these problems, and their application to this compound represents a significant area for future development.

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, preventing thermal runaways associated with chlorosulfonation reactions. rsc.orgmdpi.com This enhanced safety is critical for handling reagents like chlorosulfonic acid.

Increased Yield and Purity: Continuous flow processes can be precisely optimized to minimize residence time and control stoichiometry, often leading to higher yields and purities compared to batch methods. researchgate.net For instance, multistep flow processes have been developed for the preparation of aryl sulfonamide intermediates, demonstrating the feasibility of this approach. researchgate.net

Automated Optimization: Automated platforms, incorporating Design of Experiments (DoE), can rapidly screen and optimize reaction parameters (temperature, residence time, reagent equivalents) to maximize yield and minimize impurities. mdpi.com Applying these automated systems to the synthesis and subsequent reactions of this compound would significantly accelerate the discovery of novel derivatives.

The table below outlines the benefits of shifting from traditional batch synthesis to a continuous flow paradigm.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Poor heat dissipation, risk of thermal runaway. rsc.org | Excellent heat transfer, controlled reagent addition, improved safety. rsc.org |

| Scalability | Difficult and hazardous to scale up. | Readily scalable by extending operation time. mdpi.com |

| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org |

| Efficiency | Often lower space-time yield. | High space-time yield due to short residence times. rsc.org |

Development as a Precursor for Advanced Materials with Tailored Properties

The unique combination of reactive sites on this compound makes it an attractive precursor for the synthesis of advanced materials. Its di-halogenated aromatic core is a common feature in materials for organic electronics, while the sulfonyl chloride group provides a handle for further functionalization or polymerization.

Organic Electronics: Halogenated aromatic compounds are fundamental building blocks for organic semiconductors, liquid crystals, and flame retardants. The bromo and iodo substituents on the ring can be replaced via cross-coupling reactions to build up conjugated systems, such as oligomers and polymers, with specific electronic and photophysical properties. The sulfonyl group can be used to tune solubility or to anchor the material to a surface.

Functional Polymers: The sulfonyl chloride group can readily react with diamines or diols to form poly(sulfonamide)s or poly(sulfonate)s. By first using the halogen sites to introduce functional moieties (e.g., chromophores, redox-active groups) and then polymerizing via the sulfonyl chloride, polymers with tailored optical, electronic, or recognition properties could be created.

Metal-Organic Frameworks (MOFs): The molecule could be functionalized at the halogen positions with linker groups (e.g., carboxylic acids, pyridines) suitable for coordination to metal ions. The resulting ligand could then be used to construct MOFs. The sulfonyl group, potentially converted to a sulfonate, could add functionality to the pores of the MOF, influencing properties like gas sorption or catalysis.

Theoretical Predictions and Machine Learning Applications for De Novo Design of Reactivity and Selectivity in Organic Synthesis

Computational chemistry and machine learning are transforming chemical research from a trial-and-error process to a predictive science. These tools are particularly well-suited to a multifunctional molecule like this compound.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict the activation barriers for reactions at each of the three functional groups, and rationalize the regioselectivity observed in catalytic cross-coupling reactions. This theoretical insight can guide the design of experiments and the selection of optimal reaction conditions.

Machine Learning for Reaction Optimization: Machine learning algorithms, trained on experimental data from high-throughput screening, can build predictive models for reaction outcomes. tue.nl Such models could predict the yield of a specific cross-coupling or sulfonamide formation reaction involving this compound under a given set of conditions (catalyst, ligand, solvent, temperature), accelerating optimization. tue.nl

De Novo Design of Materials: By combining theoretical calculations of molecular properties with machine learning, it is possible to screen virtual libraries of derivatives for desired characteristics. semanticscholar.orgchemrxiv.org For example, one could computationally generate a large set of polymers derived from this compound and use a machine learning model to predict their band gaps or ionic conductivity, identifying promising candidates for synthesis as new electronic materials. chemrxiv.org

The integration of these computational approaches is summarized below.

| Computational Tool | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic Understanding | Prediction of site-selectivity (C-I vs. C-Br vs. SO₂Cl), rationalization of catalyst performance. |

| Machine Learning (ML) Models | Reaction Prediction & Optimization | Accurate prediction of reaction yields, identification of optimal conditions from sparse data. tue.nl |

| ML-Accelerated Simulations | Materials Design | De novo design of polymers or materials with targeted electronic or physical properties. chemrxiv.org |

Q & A

Q. How can researchers design an efficient synthetic route for 3-bromo-5-iodobenzenesulfonyl chloride?

To synthesize this compound, a multi-step approach is typically required. Start with halogenation of benzenesulfonic acid derivatives, ensuring regioselective introduction of bromine and iodine at the 3- and 5-positions. For example, iodination can be achieved using N-iodosuccinimide (NIS) under controlled acidic conditions, followed by bromination with Br₂/FeBr₃. The sulfonyl chloride group is introduced via chlorination of the sulfonic acid precursor using PCl₅ or thionyl chloride. Key challenges include avoiding over-halogenation and managing steric hindrance. Reaction progress should be monitored via TLC and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the substitution pattern and purity. The deshielding effects of electron-withdrawing groups (Br, I, SO₂Cl) provide diagnostic peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 395.78).

- HPLC : Quantify purity (>95% as per industry standards) using reverse-phase HPLC with UV detection at 254 nm .

Q. How should researchers optimize reaction conditions to minimize hydrolysis of the sulfonyl chloride group?

The sulfonyl chloride group is moisture-sensitive. Use anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar). Maintain low temperatures (0–5°C) during reactions. Add molecular sieves to scavenge trace water. Post-synthesis, store the compound under argon at –20°C, protected from light .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during derivatization reactions?

In cross-coupling reactions (e.g., Suzuki or Sonogashira), the bulky iodine substituent at the 5-position may sterically hinder coupling at the 3-bromo site. To enhance reactivity:

Q. What strategies mitigate side reactions during nucleophilic substitution with this compound?

Common side products include disubstituted derivatives or dehalogenated byproducts. Strategies:

Q. How can computational methods predict the reactivity of this compound in complex syntheses?

Density Functional Theory (DFT) calculations model transition states for cross-coupling reactions, predicting activation barriers and regioselectivity. For example, calculate the energy difference between bromine and iodine sites in Pd-mediated couplings. Pair computational insights with experimental validation (e.g., GC-MS for product distribution) .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

- Purification : Use silica gel column chromatography with gradient elution (hexane/EtOAc) for lab-scale purification. For larger batches, consider recrystallization from toluene/hexane mixtures.

- Byproduct Analysis : LC-MS identifies halogen-exchange byproducts (e.g., Br/I scrambling), requiring stringent temperature control during halogenation steps .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing thromboxane receptor antagonists?

As a precursor, it undergoes regioselective Heck cross-coupling with styrene derivatives to introduce aryl groups at the bromine site. Subsequent sulfonylation with 4-chlorobenzenesulfonamide yields the core structure of thromboxane antagonists. Optimize coupling efficiency using Pd(OAc)₂ and P(o-tol)₃ in DMF at 120°C .

Q. What role does this compound play in synthesizing trifluoroacetophenone derivatives?

Via nucleophilic aromatic substitution, the sulfonyl chloride group is replaced by trifluoromethyl groups using CuI/CF₃SiMe₃. The iodine substituent acts as a directing group, enhancing para-selectivity. Confirm product identity via F NMR .

Stability and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

- Storage : Protect from light and moisture; store in amber glass vials under argon at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.